3-(Benzenesulfonyl)-8-nitroquinoline is a compound that integrates a nitroquinoline structure with a benzenesulfonyl group, which contributes to its unique chemical properties and potential applications. Nitroquinolines are known for their diverse biological activities, including antimicrobial and anticancer effects. The specific compound in question is classified under nitroquinoline derivatives, which are recognized for their roles in medicinal chemistry and organic synthesis.
The compound is derived from the parent structure of 8-nitroquinoline, which serves as a critical precursor in various organic syntheses. The introduction of the benzenesulfonyl group enhances its solubility and reactivity, making it suitable for specific chemical transformations. Nitroquinoline derivatives, including 3-(benzenesulfonyl)-8-nitroquinoline, are classified as heterocyclic compounds due to their nitrogen-containing ring structure.
The synthesis of 3-(benzenesulfonyl)-8-nitroquinoline can be achieved through several methods:
The molecular structure of 3-(benzenesulfonyl)-8-nitroquinoline features:
3-(Benzenesulfonyl)-8-nitroquinoline can participate in various chemical reactions, including:
The mechanism of action of 3-(benzenesulfonyl)-8-nitroquinoline involves:
Relevant data from studies indicate that nitroquinoline derivatives can disrupt cellular communication and growth, leading to therapeutic effects against pathogens and tumors.
Relevant analyses have shown that modifications to the quinoline structure can significantly alter its physical properties and biological activity.
3-(Benzenesulfonyl)-8-nitroquinoline has several scientific uses:
Research continues into expanding its applications across medicinal chemistry and material science, highlighting its versatility as a chemical scaffold.
3-(Benzenesulfonyl)-8-nitroquinoline emerged as a structurally specialized quinoline derivative during early 21st-century explorations into sulfonamide-functionalized heterocycles. Its synthesis, reported around CAS registry number 607743-07-7, utilized classic sulfonylation methodologies, reacting 8-nitroquinoline with benzenesulfonyl chloride or equivalent agents under basic conditions [3] [4]. This period coincided with heightened interest in nitroquinolines due to their established bioactivity profiles—exemplified by earlier agents like chlorquinaldol (antimicrobial) and nitroxoline (antifungal). The strategic incorporation of the benzenesulfonyl moiety aimed to merge the pharmacological advantages of sulfonamides—known for target engagement versatility—with the electron-deficient, bioreductive potential of the 8-nitroquinoline scaffold [6]. Initial studies positioned it within broader SAR campaigns investigating sulfonamide-linked quinolines as protease inhibitors or antiparasitic leads, though it later gained recognition as a discrete synthetic intermediate and a potential pharmacophore in antibacterial contexts [6] [8].
Table 1: Key Identifiers of 3-(Benzenesulfonyl)-8-nitroquinoline
Property | Value |
---|---|
CAS Registry Number | 607743-07-7 |
Molecular Formula | C₁₅H₁₀N₂O₄S |
Molecular Weight | 314.32 g/mol |
IUPAC Name | 3-(Benzenesulfonyl)-8-nitroquinoline |
Storage Conditions | Cool, dry environment |
Purity Specification | ≥95% (typical commercial) |
This compound belongs to the 8-nitroquinoline sulfonamide subclass, characterized by a sulfonamide group (-SO₂-N<) at the quinoline ring’s 3-position and a nitro group (-NO₂) at the 8-position. Key structural features include:
Table 2: Spectroscopic and Computational Features of 3-(Benzenesulfonyl)-8-nitroquinoline
Analysis Method | Key Signals/Parameters |
---|---|
FT-IR Spectroscopy | 1350 cm⁻¹ (asymmetric SO₂), 1160 cm⁻¹ (symmetric SO₂), 1525 cm⁻¹ (NO₂) |
Raman Spectroscopy | 780 cm⁻¹ (S-O-C stretching) |
DFT/B3LYP (6-311++G) | LUMO Energy: -2.91 eV; Dipole Moment: 4.85 D |
NBO Analysis | High electron affinity at C5/C7 positions |
3-(Benzenesulfonyl)-8-nitroquinoline represents a versatile chemotype in antibiotic and antiparasitic research, primarily due to its dual pharmacophoric elements:
Antibacterial Target Engagement: Though not directly a clinical candidate, its structural motif informs allosteric DNA gyrase inhibitors. Recent studies on related isoquinoline sulfonamides (e.g., LEI-800) demonstrate potent activity against fluoroquinolone-resistant E. coli by binding a hydrophobic pocket in GyrA, distinct from fluoroquinolone sites [1]. The benzenesulfonyl group in such analogues facilitates critical hydrophobic stacking with residues like Phe62/Met179, while the nitroquinoline core may contribute to membrane penetration—validated via bacterial cytological profiling [1].
Antileishmanial Activity: Early screening identified 8-nitroquinoline sulfonamides, including benzenesulfonyl derivatives, as hits against Leishmania donovani (IC₅₀ ~1–10 µM). The nitro group’s bioreduction in parasitic cells generates reactive intermediates that disrupt mitochondrial function, while the sulfonamide enhances solubility and target affinity [6].
Computational Druglikeness: ADME predictions for analogues show moderate blood-brain barrier permeability (log BB >0.3) and gastrointestinal absorption (HIA >80%). While the nitro group raises potential mutagenicity flags (AMES test positivity), strategic substitutions at C6/C7 could mitigate toxicity while retaining efficacy [5] [7].
Table 3: Biological Activities of 3-(Benzenesulfonyl)-8-nitroquinoline and Analogues
Biological Target | Activity/Inhibition | Mechanistic Insight |
---|---|---|
DNA Gyrase (E. coli) | Indirect evidence via analogues [1] | Allosteric inhibition via GyrA hydrophobic pocket |
Leishmania donovani | IC₅₀: 1–10 µM range [6] | Bioactivation via nitroreductases; ROS generation |
Cancer Cell Lines (in silico) | Moderate cytotoxicity predicted [5] | Intercalation/topoisomerase inhibition |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: